ウラシル-13C,15N2

概要

説明

Uracil-13C,15N2 is a stable isotope-labeled compound of uracil, a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 atoms, which makes it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

科学的研究の応用

Uracil-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.

Biology: Employed in nucleic acid research to study RNA synthesis and degradation.

Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of uracil-based drugs.

Industry: Applied in the production of labeled compounds for various industrial processes

作用機序

Target of Action

Uracil-13C,15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are adenine residues in RNA, where it binds via hydrogen bonds .

Mode of Action

Uracil-13C,15N2, like its unlabeled counterpart, interacts with its targets (adenine residues) through hydrogen bonding . This interaction is crucial for the structure of RNA and the proper coding for proteins.

Biochemical Pathways

Uracil is a fundamental component of RNA and plays a significant role in various biochemical pathways. It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group . These conversions are essential steps in the synthesis and function of RNA.

Pharmacokinetics

They are expected to be metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Uracil-13C,15N2’s action are primarily related to its role in RNA. By binding to adenine residues, it contributes to the structure of RNA and influences the coding for proteins. This can have wide-ranging effects on cellular function and physiology .

生化学分析

Biochemical Properties

Uracil-13C,15N2 plays a crucial role in biochemical reactions. It binds to adenine via hydrogen bonds . It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group .

Cellular Effects

The effects of Uracil-13C,15N2 on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Uracil-13C,15N2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the uracil ring structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Uracil-13C,15N2 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to isolate the labeled compound. The process is designed to meet the stringent requirements for isotopic purity and chemical purity, often exceeding 98% for both carbon-13 and nitrogen-15 .

化学反応の分析

Types of Reactions

Uracil-13C,15N2 undergoes various chemical reactions, including:

Oxidation: Conversion to uracil derivatives with higher oxidation states.

Reduction: Formation of dihydro-uracil derivatives.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .

Major Products

The major products formed from these reactions include various uracil derivatives, such as 5-bromouracil, 5-fluorouracil, and dihydro-uracil. These derivatives are often used in further research and applications .

類似化合物との比較

Uracil-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in research applications. Similar compounds include:

Uracil-15N2: Labeled with nitrogen-15 only.

Uracil-13C: Labeled with carbon-13 only.

5-Bromouracil: A halogenated derivative used in mutagenesis studies.

5-Fluorouracil: A fluorinated derivative used in cancer treatment .

These compounds share some applications but differ in their specific uses and the type of isotopic labeling, making Uracil-13C,15N2 particularly valuable for comprehensive studies involving both carbon and nitrogen tracking.

生物活性

Uracil-13C,15N2 is a stable isotope-labeled derivative of uracil, a pyrimidine base integral to RNA structure and function. This compound has garnered attention in biological research due to its applications in metabolic studies, particularly in the context of nucleic acid metabolism and cancer treatment. This article delves into the biological activity of Uracil-13C,15N2, supported by various studies and findings.

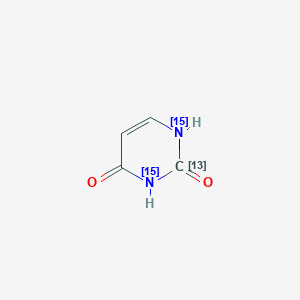

Uracil-13C,15N2 (CAS Number: 181517-11-3) is characterized by the substitution of carbon and nitrogen isotopes in its molecular structure:

- Chemical Formula : C4H4N2O2

- Molecular Weight : 114.08 g/mol

The synthesis of Uracil-13C,15N2 can be achieved through chemo-enzymatic methods that allow for selective incorporation of isotopes into the uracil structure. This process enables the production of labeled nucleotides that are crucial for various biochemical assays and metabolic studies .

Metabolic Role

Uracil is a fundamental component of RNA, where it pairs with adenine. The introduction of isotopes in Uracil-13C,15N2 allows researchers to trace metabolic pathways involving RNA synthesis and degradation. Studies have shown that labeled uracil can be incorporated into RNA during transcription, facilitating investigations into RNA turnover and metabolism in different cellular contexts .

Case Studies

- Cancer Metabolism :

- A study examined the role of uracil as a biomarker for assessing dihydropyrimidine dehydrogenase (DPD) activity in patients undergoing fluoropyrimidine chemotherapy. Elevated levels of plasma uracil were associated with impaired drug metabolism, highlighting the potential of Uracil-13C,15N2 as a tool for monitoring therapeutic efficacy and toxicity .

- Metabolomics Applications :

- Research utilizing NMR-based metabolomics has demonstrated that Uracil-13C,15N2 can serve as an internal standard for quantifying uracil levels in biological samples. This application is particularly useful in profiling metabolic changes in cancer cells and understanding their response to therapies .

Quantification Techniques

Quantitative methods such as LC-MS/MS have been employed to measure plasma uracil concentrations accurately. In a study involving healthy individuals, plasma uracil levels exhibited minimal biological variation, suggesting its reliability as a biomarker for metabolic assessments .

Mechanistic Insights

The biological mechanisms involving uracil metabolism are crucial for understanding its role in cellular processes such as DNA repair and immune responses. The enzyme uracil-DNA glycosylase (UNG) plays a significant role in excising misincorporated uracil from DNA, thus preventing mutations during replication. The interaction between UNG and single-stranded DNA-binding proteins has been shown to facilitate this repair process effectively .

特性

IUPAC Name |

(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH][13C](=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584446 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-11-3 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。